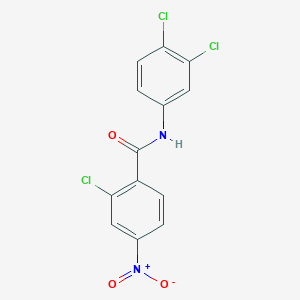

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3/c14-10-4-1-7(5-12(10)16)17-13(19)9-3-2-8(18(20)21)6-11(9)15/h1-6H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRXFABEOMSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3,4 Dichlorophenyl 4 Nitrobenzamide

Strategic Approaches to the Synthesis of the Core Benzamide (B126) Scaffold

The fundamental architecture of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is a substituted benzamide. The most strategically sound and widely adopted approach for the synthesis of such scaffolds is the convergent synthesis involving the coupling of two key precursors: a substituted benzoic acid derivative and a substituted aniline (B41778). In this case, the synthesis logically disconnects at the amide bond, identifying 2-chloro-4-nitrobenzoic acid and 3,4-dichloroaniline (B118046) as the primary building blocks.

This retrosynthetic analysis allows for the independent synthesis and optimization of each precursor, which can then be joined in a final, high-yielding step. The benzoic acid component is typically activated to increase its electrophilicity before being reacted with the nucleophilic aniline. Common activation methods include conversion to an acyl chloride, which is highly reactive, or the use of peptide coupling agents that generate an active ester in situ. This modular approach is not only efficient for the synthesis of the target molecule but also provides a versatile platform for generating a library of analogs by systematically varying the structure of either the benzoic acid or the aniline component.

Detailed Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the preparation of its key precursors.

Synthesis of 2-chloro-4-nitrobenzoic acid:

This precursor is commonly synthesized from toluene through a sequence of electrophilic aromatic substitution and oxidation reactions. study.com A typical synthetic route involves three main steps:

Nitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid. This reaction is regioselective, yielding a mixture of ortho- and para-nitrotoluene, with the para isomer being the major product due to steric hindrance at the ortho position. The para isomer is then separated. study.comchegg.com

Chlorination: The separated p-nitrotoluene undergoes chlorination. The methyl group is an ortho, para-director, and the nitro group is a meta-director. Their combined influence directs the incoming chlorine atom to the position ortho to the methyl group (C2 position). study.com

Oxidation: The methyl group of the resulting 2-chloro-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield the final product, 2-chloro-4-nitrobenzoic acid. study.com

An alternative patented method describes the synthesis of 2-chloro-4-nitrobenzoic acid from 2-chloro-4-nitro-6-hydroxy-isopropylbenzene, providing a different route to this key intermediate. google.com

Synthesis of 3,4-dichloroaniline:

The second precursor, 3,4-dichloroaniline, is primarily produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comchemicalbook.com This reduction is a critical industrial process.

| Parameter | Description | Source |

| Starting Material | 3,4-dichloronitrobenzene | chemicalbook.comchemicalbook.com |

| Catalyst | Noble metal catalysts, such as platinum on a carbon support. | prepchem.comgoogle.com |

| Reaction Conditions | Hydrogen gas pressure of at least 100 p.s.i.g., often around 500 p.s.i.g. | prepchem.comgoogle.com |

| Temperature | Typically maintained between 90°C and 115°C. | chemicalbook.comprepchem.com |

| Key Challenge | Prevention of dehalogenation (loss of chlorine atoms). | chemicalbook.comchemicalbook.com |

| Optimization | Use of additives like morpholine or phosphorous acid to inhibit dechlorination. The use of special steel alloy reactors is also recommended to prevent corrosion. | prepchem.comgoogle.com |

The reaction progress is monitored until hydrogen absorption ceases. The catalyst is then recovered by filtration for reuse. prepchem.comgoogle.com

With both precursors in hand, the final step is the formation of the amide bond. The most common and efficient method involves a nucleophilic acyl substitution reaction.

First, the carboxylic acid group of 2-chloro-4-nitrobenzoic acid is converted into a more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov

The resulting 2-chloro-4-nitrobenzoyl chloride is then reacted with 3,4-dichloroaniline. This reaction, a variant of the Schotten-Baumann reaction, is usually carried out in an inert solvent like dichloromethane in the presence of a base such as triethylamine or pyridine. mdpi.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. mdpi.com

Reaction Mechanism: The mechanism is a classic nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The carbonyl group reforms by the collapse of the tetrahedral intermediate, which expels the chloride ion, an excellent leaving group.

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound, and triethylammonium chloride. libretexts.orgmasterorganicchemistry.com

After the reaction is complete, a standard workup and purification procedure is necessary to isolate the product in high purity. A typical protocol would be as follows:

Quenching and Initial Isolation: The reaction mixture is often poured into water or onto crushed ice to precipitate the crude product. The solid is then collected by filtration. nih.gov

Washing: The crude solid is washed sequentially with different solutions to remove impurities. A wash with a dilute acid solution (e.g., dilute HCl) removes any unreacted 3,4-dichloroaniline. mdpi.com A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) removes any unreacted 2-chloro-4-nitrobenzoic acid. mdpi.com Finally, a wash with water removes any remaining salts.

Drying: The washed solid is dried under vacuum or in an oven at a moderate temperature.

Recrystallization: For high-purity samples required for research, recrystallization is the final step. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture, such as ethanol or ethyl acetate/hexane) and allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and dried. acs.org The purity can be confirmed by techniques such as melting point determination and NMR spectroscopy.

Systematic Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To conduct structure-activity relationship (SAR) studies, a series of analogs of the parent molecule are synthesized and evaluated. This is achieved by systematically modifying different parts of the molecule.

Modification of the N-phenyl Moiety: The most straightforward approach to generating analogs is to vary the aniline precursor. By reacting 2-chloro-4-nitrobenzoyl chloride with a diverse library of commercially available or synthesized anilines, a wide range of derivatives can be produced. This allows for the systematic probing of the effects of different substituents on the 3,4-dichlorophenyl ring.

| Position of Substitution | Example Substituent | Resulting Analog |

| Para-position of aniline | -OCH₃ | 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide |

| Ortho-position of aniline | -CH₃ | 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide |

| Meta-position of aniline | -CF₃ | 2-chloro-N-(3-(trifluoromethyl)phenyl)-4-nitrobenzamide |

| Multiple positions | 2,4-difluoro | 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide |

This strategy has been successfully employed in the synthesis of related benzamide libraries. nih.govijpsr.info

Modification of the Benzamide Moiety: Modifying the 2-chloro-4-nitrobenzamide portion of the molecule offers another avenue for derivatization.

Functionalization via the Nitro Group: The nitro group at the C4 position is a versatile functional handle. It can be readily reduced to an amino group (-NH₂). This new amino group can then undergo a variety of reactions, including acylation, alkylation, or conversion into a diazonium salt, which can be subsequently displaced by a wide range of nucleophiles (Sandmeyer reaction), allowing for the introduction of substituents like -OH, -CN, -F, -Cl, -Br.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) by the strong electron-withdrawing nitro group in the para position (C4). nih.gov This allows for the regioselective displacement of the C2-chloro substituent by various nucleophiles such as amines, alkoxides, or thiolates. This regioselectivity occurs because the nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate when the nucleophile attacks at the ortho or para positions. researchgate.net This provides a powerful method for introducing diverse functional groups at a specific location on the benzamide ring.

Optimization of Derivatization Protocols for Libraries of Analogs

The generation of chemical libraries based on the this compound scaffold is essential for systematic SAR studies. Parallel synthesis is an effective strategy for this purpose, allowing for the rapid creation of a multitude of analogs by varying the amine component. nih.gov The core synthetic transformation is the amidation of 2-chloro-4-nitrobenzoic acid or its activated derivatives.

An optimized, high-throughput protocol can be conceptualized based on established methods for generating libraries of structurally related benzamides. acs.orgnih.gov The process begins with the conversion of 2-chloro-4-nitrobenzoic acid to a more reactive species, typically the acyl chloride. This intermediate can then be reacted with a diverse array of primary and secondary amines in a parallel format using multi-well plates. researchgate.net

A generalized protocol involves:

Activation of Carboxylic Acid: 2-chloro-4-nitrobenzoic acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 2-chloro-4-nitrobenzoyl chloride. acs.orgresearchgate.net This reaction is typically performed in an inert solvent such as dichloromethane (DCM) or dioxane.

Parallel Amidation: The resulting acyl chloride solution is then dispensed into the wells of a microtiter plate, each containing a different amine from a predefined building block library. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to scavenge the HCl byproduct. acs.orgresearchgate.net

Work-up and Purification: After the reactions are complete, a high-throughput work-up and purification step is necessary. This can involve liquid-liquid extraction, solid-phase extraction (SPE), or preparative HPLC to isolate the desired amide products with sufficient purity for screening.

The optimization of this protocol is critical to ensure high yield and purity across the entire library. Key parameters for optimization are summarized in the table below.

Table 1: Parameters for Optimization of Parallel Amide Synthesis

| Parameter | Variable | Goal | Rationale |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Dioxane, Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN) | Ensure solubility of reactants and facilitate reaction | The choice of solvent can influence reaction rates and side-product formation. DCM is common for acyl chloride formation, while a more polar solvent like dioxane or DMF may be needed for the amidation step depending on amine solubility. acs.org |

| Base | N,N-diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine | Efficiently scavenge HCl without competing as a nucleophile | DIPEA is often preferred due to its steric bulk, which minimizes N-acylation of the base itself. acs.org |

| Temperature | 0 °C to Room Temperature (RT) to 50 °C | Control reaction rate and minimize side reactions | Acylation is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature for completion. researchgate.net |

| Stoichiometry | 1.0 to 1.2 equivalents of amine and base relative to acyl chloride | Drive the reaction to completion | A slight excess of the amine and base can ensure full conversion of the limiting acyl chloride. acs.org |

| Reaction Time | 4 to 24 hours | Achieve maximum conversion | Reaction progress can be monitored by high-throughput thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal time. |

By systematically optimizing these conditions, robust protocols can be developed for the efficient generation of diverse benzamide libraries for biological screening.

Investigation of Chemical Reactivity and Stability Under Diverse Research Conditions

Understanding the chemical behavior of this compound is crucial for designing, interpreting, and ensuring the reliability of biological assays. This includes its reactivity with common reagents and its stability in various experimental environments.

The reactivity of this compound is governed by its constituent functional groups: the amide linkage, the nitroaromatic ring, and the chlorinated phenyl rings.

Amide Bond: The amide bond is generally robust but can undergo hydrolysis under harsh acidic or basic conditions, yielding 2-chloro-4-nitrobenzoic acid and 3,4-dichloroaniline. It is typically stable to milder reagents used in synthetic transformations.

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and is susceptible to reduction. Common reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄) can reduce the nitro group to an amine, forming N-(3,4-dichlorophenyl)-4-amino-2-chlorobenzamide. This transformation is often a key step in the synthesis of analogs.

Chlorinated Aromatic Rings: The chlorine atoms on the aromatic rings are generally unreactive towards nucleophilic substitution under standard laboratory conditions. However, the chlorine atom at the 2-position of the benzamide ring is activated by the ortho-amide and para-nitro groups. This activation could potentially allow for nucleophilic aromatic substitution (SₙAr) with strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions (high temperature, strong base).

In the context of biological systems, the compound may interact with endogenous nucleophiles. The primary concern would be its reactivity towards thiol-containing biomolecules like glutathione (GSH) or cysteine residues in proteins. The electron-deficient nature of the nitroaromatic ring could make it susceptible to enzymatic reduction by nitroreductases present in certain cell types or microorganisms, leading to the formation of reactive nitroso and hydroxylamino intermediates.

The stability of a compound under assay conditions is paramount for obtaining accurate and reproducible data. For this compound, the primary stability concern is the hydrolysis of the amide bond.

pH Stability: The amide linkage is expected to be highly stable at neutral pH (pH ~7.4), which is typical for most cell-based assays. However, prolonged incubation in strongly acidic (pH < 2) or strongly alkaline (pH > 12) aqueous media would likely lead to significant degradation. The rate of hydrolysis is influenced by the electronic nature of the substituents on both aromatic rings.

Solvent Stability: For in vitro screening, compounds are typically dissolved in a stock solution, commonly in dimethyl sulfoxide (DMSO), and then diluted into aqueous assay buffers. ku.dknih.gov It is crucial that the compound remains stable in the stock solvent during storage and does not precipitate upon dilution into the aqueous medium. While amides are generally stable in DMSO, the long-term stability should be verified, for example, by periodic analysis using HPLC. The final concentration of DMSO in assays is usually kept low (<0.5% v/v) to avoid solvent-induced artifacts. ku.dknih.gov

The expected stability profile is summarized in the table below.

Table 2: Expected Stability of this compound

| Condition | Environment | Expected Stability | Potential Degradation Pathway |

|---|---|---|---|

| pH | Acidic (pH < 2) | Low | Acid-catalyzed hydrolysis of the amide bond. |

| Neutral (pH 6-8) | High | Generally stable under typical in vitro assay conditions. | |

| Basic (pH > 12) | Low | Base-catalyzed hydrolysis of the amide bond. | |

| Solvent | DMSO (stock solution) | High | Expected to be stable for storage, but should be confirmed empirically. |

| Aqueous Buffer (with <0.5% DMSO) | High | Stability is primarily pH-dependent; precipitation may be a concern depending on solubility. | |

| Reducing Environment | Presence of biological reducing agents (e.g., glutathione, nitroreductases) | Moderate to Low | Potential for reduction of the nitro group to form reactive metabolites. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Chloro N 3,4 Dichlorophenyl 4 Nitrobenzamide and Its Analogs

Systematic Structural Modifications and Their Impact on Observed Biological or Biochemical Activity

The biological activity of benzamide (B126) derivatives is intricately linked to their structural features. Modifications to the benzamide core, the dichlorophenyl moiety, and the positions of halogen atoms have been shown to significantly influence their interactions with biological targets.

Influence of Chlorine Atom Positions on Molecular Recognition and Activity

The presence and position of chlorine atoms on the benzamide scaffold are critical determinants of biological activity. researchgate.net The introduction of chlorine atoms can substantially improve the biological potency of a molecule. eurochlor.org This enhancement is often attributed to an increase in lipophilicity, which can facilitate the compound's passage through cellular membranes to reach its target. researchgate.net

The following table summarizes the general influence of chlorine substitution on molecular properties relevant to biological activity.

| Property | Influence of Chlorine Substitution | Impact on Biological Activity |

| Lipophilicity | Generally increases | Can improve membrane permeability and target binding. researchgate.net |

| Electronic Effects | Strong electron-withdrawing inductive effect | Modulates the electronic properties of the aromatic rings, affecting receptor interactions. researchgate.net |

| Steric Profile | Increases the size of the substituent | Can either enhance or hinder binding depending on the topology of the target's active site. |

| Metabolic Stability | Can block sites of metabolic oxidation | May increase the half-life of the compound. |

Role of the Nitro Group in the Benzamide Core on Electronic and Steric Properties

The nitro group (NO₂) is a potent electron-withdrawing group, a property that significantly influences the electronic character of the benzamide core. nih.govnih.gov This strong electron-withdrawing nature, which occurs through both inductive and resonance effects, reduces the electron density of the aromatic ring to which it is attached. nih.govnih.gov This modulation of electronic properties can be critical for the molecule's interaction with biological targets, potentially favoring interactions with nucleophilic sites within a protein's active site. nih.gov

The presence of a nitro group can also be a key factor in the mechanism of action for some compounds, where it can trigger redox reactions within cells, leading to cytotoxic effects on microorganisms or cancer cells. nih.gov In the context of drug design, the nitro group is considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a potential toxicophore. nih.gov

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted that the presence of an electron-withdrawing nitro group on the phenyl ring was highly favorable for inhibitory activity against certain enzymes. researchgate.netnih.gov

Effects of Substituent Variations on the Dichlorophenyl Moiety

The 3,4-dichlorophenyl moiety plays a crucial role in anchoring the molecule within its biological target. Variations in the substitution pattern on this phenyl ring can lead to significant changes in activity. The nature, size, and electronic properties of the substituents determine the types of interactions (e.g., hydrophobic, hydrogen bonding, van der Waals) that can occur with the target protein.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, modifications on the N-phenyl ring demonstrated a clear structure-activity relationship. nih.gov The introduction of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on this ring resulted in the most active compound. researchgate.netnih.gov This suggests that a specific electronic distribution across this part of the molecule is optimal for activity.

The table below illustrates hypothetical variations on the dichlorophenyl moiety and their potential impact on activity, based on general SAR principles.

| Substituent Variation | Potential Effect on Properties | Hypothetical Impact on Activity |

| Change in chlorine position (e.g., 2,4-dichloro) | Alters molecular shape and dipole moment | Could increase or decrease binding affinity depending on the target's shape complementarity. |

| Replacement of chlorine with other halogens (F, Br) | Modifies size, lipophilicity, and electronic effects | Fluorine may act as a hydrogen bond acceptor, while bromine could enhance van der Waals interactions, potentially altering activity. |

| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Increases electron density on the ring | May enhance or decrease activity depending on the electronic requirements of the binding site. |

| Introduction of electron-withdrawing groups (e.g., -CF₃) | Decreases electron density on the ring | Could improve activity if the target site has electron-rich residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity.

Selection and Calculation of Molecular Descriptors

The first step in developing a QSAR model is the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For benzamide analogs, these descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents, and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), which is related to the volume of the molecule, and Taft steric parameters (Es).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeation and hydrophobic interactions with the target. The most common descriptor is the partition coefficient (log P).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a series of benzamide derivatives, a combination of these descriptors would be calculated to capture the structural variations within the set of analogs. nih.gov

Development and Validation of Predictive QSAR Models

Once the descriptors are calculated, a QSAR model is developed using statistical methods to find the best correlation between a set of descriptors and the biological activity. nih.gov A common technique is multiple linear regression (MLR), which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, etc., are their coefficients determined by the regression analysis.

The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is crucial to ensure that the model is not just a result of chance correlation and can accurately predict the activity of new, untested compounds. Common validation techniques include:

Internal Validation (Cross-validation): A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The predictive ability is then assessed by the cross-validated correlation coefficient (q²).

External Validation: The dataset is split into a training set, which is used to build the model, and a test set, which is used to evaluate the model's predictive performance on compounds not used in its development.

A statistically significant and predictive QSAR model can provide valuable insights into the mechanism of action and guide the design of new, more potent analogs of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide. nih.gov

Interpretation of Model Parameters for Mechanistic Insights

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in publicly available literature, insights can be drawn from computational studies on analogous benzamide structures. Molecular modeling and dynamics simulations offer a powerful lens through which to interpret the structural features essential for biological activity, providing a mechanistic understanding at the molecular level. nih.gov

Key parameters derived from such models often include electronic, steric, and hydrophobic properties. For benzamide derivatives, these parameters help elucidate the mechanism of interaction with their biological targets.

Electronic Effects: The electronic landscape of the molecule, dictated by the electron-withdrawing and donating nature of its substituents, is a critical determinant of its binding affinity. In the case of this compound, the nitro group at the 4-position of the benzamide ring and the chlorine atoms on both phenyl rings are strong electron-withdrawing groups. These groups influence the partial atomic charges and the electrostatic potential surface of the molecule. Computational models can quantify these effects, revealing how they contribute to interactions such as hydrogen bonding and π-π stacking with receptor residues. For instance, a more positive electrostatic potential on the amide proton can enhance its hydrogen-bonding capability with an acceptor group in the target protein. orientjchem.org

Hydrophobic Interactions: The dichlorophenyl and chloronitrophenyl moieties contribute significantly to the molecule's hydrophobicity. Hydrophobic parameters, such as the logarithm of the partition coefficient (log P), can be calculated to predict the molecule's partitioning between aqueous and lipid environments. At a mechanistic level, these parameters correlate with the strength of hydrophobic interactions within the binding pocket, which are often major drivers of ligand binding. Molecular dynamics simulations can provide a dynamic view of how these hydrophobic regions of the ligand interact with nonpolar residues of the target protein, contributing to the stability of the ligand-protein complex. nih.gov

In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, molecular docking studies revealed the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov The structure-activity relationships observed in this series were corroborated by the molecular modeling, indicating that the presence of both electron-donating and electron-withdrawing groups on the N-phenyl ring could modulate the inhibitory activity against α-glucosidase and α-amylase. nih.gov Such studies underscore how the interpretation of model parameters can provide a detailed mechanistic rationale for the observed biological activities of benzamide analogs.

Pharmacophore Modeling and Ligand-Based Design Principles for Benzamide Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential structural features required for biological activity. researchgate.net For the benzamide scaffold, which is a privileged structure in medicinal chemistry, pharmacophore models have been developed for a wide range of biological targets, including antimicrobial, anticancer, and anti-inflammatory agents. walshmedicalmedia.com

A general pharmacophore model for benzamide-based inhibitors can be constructed by aligning a set of active analogs and identifying common chemical features. For antimicrobial benzamides targeting the FtsZ protein, a five-featured pharmacophore model was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model provides a template for the design of new, potentially more potent inhibitors.

Applying these principles to this compound, we can delineate a hypothetical pharmacophore:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linker and the oxygen atoms of the nitro group are prominent hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide (N-H) group serves as a crucial hydrogen bond donor.

Aromatic Rings/Hydrophobic Features: The 2-chloro-4-nitrophenyl ring and the 3,4-dichlorophenyl ring represent two key aromatic and hydrophobic regions, likely involved in π-π stacking and hydrophobic interactions with the target protein.

The relative spatial arrangement of these features is critical for activity. The distances and angles between these pharmacophoric points define the three-dimensional query used in virtual screening to identify novel compounds with similar activity profiles.

Ligand-based design principles for benzamide scaffolds often revolve around the modification of the substituents on the two phenyl rings to optimize interactions with the target. Key design strategies include:

Substitution on the Benzamide Ring: The nature and position of substituents on the benzamide ring can modulate electronic properties and steric interactions. The 2-chloro and 4-nitro substituents in the subject compound are expected to significantly influence its binding characteristics.

Substitution on the N-phenyl Ring: Altering the substitution pattern on the N-phenyl ring can fine-tune the hydrophobicity and shape of the molecule, leading to improved potency and selectivity. The 3,4-dichloro substitution provides a specific hydrophobic and electronic signature.

Modification of the Amide Linker: While the amide bond itself is often crucial for interaction (acting as both HBD and HBA), its conformational flexibility can be constrained through various chemical modifications to lock the molecule in a more bioactive conformation.

A study on chalcone (B49325) derivatives, which share some structural similarities with benzamides in terms of aromatic rings and a connecting linker, successfully used pharmacophore modeling to identify novel antibacterial agents. acs.orgnih.gov This highlights the utility of ligand-based approaches in designing new molecules with desired biological activities.

The following table summarizes the key pharmacophoric features of this compound:

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Nitro Group Oxygens | Hydrogen bonding with receptor |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with receptor |

| Aromatic/Hydrophobic | 2-chloro-4-nitrophenyl ring | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic | 3,4-dichlorophenyl ring | π-π stacking, hydrophobic interactions |

Conformational Analysis and Its Relevance to Molecular Interactions

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is crucial for understanding how it presents its pharmacophoric features to a biological target. The key conformational flexibility in this molecule arises from the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide linker.

Crystallographic studies of related N-(dichlorophenyl)benzamides provide valuable insights into the preferred solid-state conformations, which often reflect low-energy solution-phase conformations. In the crystal structure of N-(2,4-dichlorophenyl)benzamide, the conformation of the N-H and C=O bonds are anti to each other. researchgate.netnih.gov Similarly, in N-(3,5-dichlorophenyl)benzamide, the H-N-C=O unit adopts a trans conformation. nih.gov This trans-amide conformation is a common feature in many benzanilides and is likely to be the predominant conformation for this compound as well.

The relative orientation of the two aromatic rings is another critical conformational parameter. This is typically described by the dihedral angle between the planes of the two rings. This angle is influenced by the substitution pattern on the rings, which can introduce steric hindrance and electronic repulsion.

In N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0° with the benzoyl ring, while the two aromatic rings are nearly coplanar with a dihedral angle of 2.6°. nih.gov

Conversely, in N-(3,5-dichlorophenyl)benzamide, the amide group makes dihedral angles of 14.3° and 44.4° with the benzoyl and aniline (B41778) rings, respectively, and the two rings themselves have a much larger dihedral angle of 58.3°. nih.gov

This preferred conformation is directly relevant to molecular interactions in several ways:

Vectorial Presentation of Functional Groups: The conformation determines the spatial orientation of the hydrogen bond donors and acceptors, and the hydrophobic regions. An optimal conformation will present these groups in the correct geometry to interact with their counterparts in the binding site.

Entropy of Binding: A molecule that is pre-organized in its bioactive conformation (i.e., has a rigid structure that matches the binding site) will have a lower entropic penalty upon binding, leading to higher affinity.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be employed to explore the conformational landscape of this compound in more detail, predicting the lowest energy conformers and the energy barriers between them. tandfonline.com Such studies on related benzamides have provided valuable information on their structural and electronic properties. orientjchem.org

The following table summarizes the key conformational parameters and their implications for molecular interactions, based on data from analogous structures:

| Conformational Parameter | Typical Observation in Analogs | Relevance to Molecular Interactions |

| Amide Bond Conformation | Predominantly trans | Orients the N-H donor and C=O acceptor for optimal hydrogen bonding. |

| Dihedral Angle between Phenyl Rings | Highly variable (e.g., 2.6° to 58.3°) depending on substitution. | Defines the overall molecular shape and complementarity to the binding site. |

| Ring-Amide Dihedral Angles | Variable | Influences the positioning of the aromatic rings relative to the core amide linker. |

Computational and Theoretical Chemistry Studies of 2 Chloro N 3,4 Dichlorophenyl 4 Nitrobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are crucial for understanding the intrinsic properties of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation with the lowest possible energy is found. Techniques like Density Functional Theory (DFT) are commonly used for this purpose.

The molecule's structure is not rigid; rotation around single bonds, particularly the amide bond and the bonds connecting the phenyl rings, gives rise to different spatial arrangements known as conformers. Mapping the conformational energy landscape involves systematically rotating these bonds and calculating the energy of each resulting structure. This analysis helps identify the most energetically favorable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and shape in different environments. For example, studies on similar benzamide (B126) structures have determined the dihedral angles between the aromatic rings as a key parameter of their conformation.

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. Quantum chemical calculations can determine the energies of these orbitals and visualize their distribution across the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data from Related Benzamide Compounds

This table presents example data from computational studies on other benzamide derivatives to illustrate the typical outputs of such analyses, as specific data for this compound was not found in the searched literature.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzamide A | -6.8 | -2.1 | 4.7 |

| Substituted Benzamide B | -7.1 | -2.5 | 4.6 |

| Substituted Benzamide C | -6.5 | -1.9 | 4.6 |

Data is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity towards other species. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions: Represent areas of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the amide hydrogen. This analysis provides a visual representation of where the molecule is most likely to engage in intermolecular interactions.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The first step in a molecular docking study is the careful preparation of both the receptor and the ligand.

Target Protein Preparation: A three-dimensional structure of the target protein is usually obtained from a public repository like the Protein Data Bank (PDB). This structure must be prepared for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms, which are often absent in crystallographic files. The specific binding site or active site where the ligand is expected to interact must be defined.

Ligand Input File Preparation: The 3D structure of the ligand, in this case, this compound, is generated using chemical drawing software. Its geometry is then optimized using quantum chemical methods (as described in section 4.1.1) to ensure it is in a low-energy, realistic conformation before docking.

Once the protein and ligand are prepared, the docking process is initiated.

Docking Algorithms: These are the search algorithms that explore the vast conformational space of the ligand within the protein's binding site, generating a multitude of possible binding poses.

Scoring Functions: After generating various poses, a scoring function is used to estimate the binding affinity for each pose. These functions calculate a score, often expressed as binding energy (e.g., in kcal/mol), which ranks the poses from most to least favorable. A lower binding energy generally indicates a more stable and favorable interaction.

The results of a docking simulation reveal the most probable binding mode of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the protein's active site. Studies on similar benzamide derivatives have successfully used docking to elucidate these types of interactions.

Table 2: Illustrative Molecular Docking Results for Related Compounds

This table shows example binding energy data from docking studies of other compounds to illustrate the typical output of these simulations. Specific docking data for this compound was not available in the searched literature.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

| Benzamide Derivative X | α-glucosidase | -9.7 | Hydrogen bonding, Hydrophobic |

| Benzamide Derivative Y | α-amylase | -9.8 | Electrostatic, Pi-anion |

| Benzamide Derivative Z | α-glucosidase | -9.3 | Hydrogen bonding, Pi-pi stacked |

Data adapted from studies on similar but distinct compounds for illustrative purposes.

Analysis of Predicted Binding Modes and Key Intermolecular Contacts

There is no publicly available research that details the predicted binding modes or key intermolecular contacts for this compound. Such analyses are typically performed using molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target protein. These studies identify crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Stability

No molecular dynamics (MD) simulation studies for this compound have been published in the available scientific literature. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.gov

Simulation Setup, Force Field Selection, and Trajectory Acquisition

Information regarding the simulation setup, force field selection, or trajectory acquisition for MD simulations of this compound is not available as no such studies have been published.

Analysis of Conformational Changes, Root Mean Square Deviations (RMSD), and Fluctuations (RMSF)

As no MD simulation studies have been conducted, there is no data on the conformational changes, Root Mean Square Deviations (RMSD), or Root Mean Square Fluctuations (RMSF) for this compound when bound to a biological target. RMSD analysis is typically used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the complex. nih.govresearchgate.net

Free Energy Calculations for Ligand Binding

There are no published free energy calculations for the binding of this compound to any biological target. These calculations are computationally intensive methods used to estimate the binding affinity of a ligand to a protein.

Homology Modeling and Protein Structure Prediction for Novel Targets

There is no information available in the scientific literature regarding the use of homology modeling to predict the structure of novel protein targets for this compound. This technique is employed when the experimental structure of a target protein is unknown, using the known structure of a related homologous protein as a template.

Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Human Trials and Safety

Molecular Target Identification and Validation via Biochemical Assays (In Vitro)

Detailed biochemical assays are fundamental to identifying the molecular targets of a compound. This involves a series of in vitro experiments to determine how the molecule interacts with specific biological components like enzymes, receptors, proteins, and nucleic acids.

Enzyme Inhibition and Kinetic Analysis Studies

Currently, there are no specific studies in the accessible scientific literature that detail the enzyme inhibition profile or kinetic analysis of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide. Such studies would be necessary to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any particular enzyme and to quantify its potency (e.g., IC50 or Ki values).

While research on other substituted benzamide (B126) compounds has shown varied enzyme inhibitory activities, for instance against α-glucosidase and α-amylase, these findings are for different molecular structures and cannot be extrapolated to the title compound. nih.gov

Receptor Binding Assays and Determination of Binding Affinity

Information regarding the interaction of this compound with specific cellular receptors is not available in published research. Receptor binding assays are crucial for determining the binding affinity (Kd) and specificity of a compound to its potential targets. Without such data, the receptor interaction profile of this compound remains uncharacterized.

Modulation of Protein-Protein Interactions

The ability of a small molecule to modulate protein-protein interactions (PPIs) is a significant area of drug discovery. There is currently no available research demonstrating that this compound can either inhibit or stabilize any specific PPIs. Investigating such effects would require dedicated assays, such as co-immunoprecipitation or surface plasmon resonance, which have not been reported for this compound.

Nucleic Acid Interaction Studies

The interaction of small molecules with DNA or RNA can have profound biological effects. These interactions can include groove binding, intercalation between base pairs, or non-damaging associations. atdbio.com At present, there are no published studies that have investigated the potential for this compound to interact with nucleic acids. Therefore, its capacity for DNA binding or intercalation is unknown.

Investigation of Cellular and Subcellular Event Modulation (In Vitro Cell Models)

To understand the biological effects of a compound beyond the molecular level, its impact on cellular processes is investigated using in vitro cell models.

Impact on Cellular Signaling Pathways and Cascade Analysis

There is no documented evidence from in vitro cell-based assays detailing the effects of this compound on specific cellular signaling pathways. Analysis of its influence on signaling cascades, such as phosphorylation events or second messenger systems, has not been reported in the scientific literature.

Effects on Gene Expression and Proteomics Profiles in Research Models

A thorough search of peer-reviewed scientific databases yields no studies that have investigated the effects of this compound on global gene expression or proteomic profiles in any research model. Consequently, there is no available data on which genes or proteins may be up- or downregulated following cellular exposure to this compound. Such studies would be crucial in elucidating its potential mechanism of action and identifying its molecular targets.

Studies on Subcellular Localization and Organelle Specificity

There are currently no published studies detailing the subcellular localization or organelle specificity of this compound. Research in this area would typically involve techniques such as fluorescent tagging of the molecule or cell fractionation followed by analytical detection to determine if the compound accumulates in specific cellular compartments like the mitochondria, nucleus, or endoplasmic reticulum. This information is vital for understanding its potential cellular functions and off-target effects.

Analysis of Cell Cycle Perturbations and Apoptotic Pathways (for mechanistic understanding, not therapeutic outcome)

The scientific literature lacks any specific analysis of how this compound may perturb the cell cycle or induce apoptosis. While related nitrobenzamide compounds have been investigated for their antiproliferative and pro-apoptotic effects, no such data is available for this specific molecule. Mechanistic studies would be required to determine if it causes arrest at specific phases of the cell cycle (G1, S, G2, or M) or activates intrinsic or extrinsic apoptotic pathways.

Mechanistic Elucidation in Pre-Clinical Model Organisms (Non-Human, Non-Toxicology Focus)

Application in Eukaryotic Cell Line Research

While the synthesis of various benzamide derivatives for potential biological evaluation is a common theme in medicinal chemistry research, there are no specific reports on the application of this compound in eukaryotic cell line research for the purpose of mechanistic elucidation. Studies on related compounds have explored their activity in various cell lines, but the specific molecular pathways affected by the title compound remain uninvestigated.

Studies in Prokaryotic Systems (if relevant to antimicrobial mechanisms)

Although some nitrobenzamide derivatives have been synthesized and tested for their antimicrobial properties, there is no available research that specifically details the study of this compound in prokaryotic systems to understand its potential antimicrobial mechanisms. Such studies would be necessary to determine if the compound has antibacterial or antifungal activity and to investigate its mode of action against microorganisms.

Investigations in Isolated Tissue or Organ Models for Pathway Analysis

A review of the literature indicates that no investigations have been conducted using isolated tissue or organ models to analyze the biological pathways affected by this compound. This type of ex vivo research is essential for understanding the compound's physiological effects in a more complex biological system than cultured cells, and for identifying specific signaling or metabolic pathways it may modulate.

Analytical and Bioanalytical Methodologies for Research of 2 Chloro N 3,4 Dichlorophenyl 4 Nitrobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis provides fundamental information about the molecular structure, functional groups, and electronic environment of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amide proton and the aromatic protons on the two phenyl rings. The amide proton (N-H) typically appears as a broad singlet in the downfield region, often between δ 10.0 and 11.0 ppm. nih.gov The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

2-Chloro-4-nitrobenzoyl moiety: This ring has three protons. The proton adjacent to the nitro group is expected to be the most deshielded.

3,4-Dichlorophenyl moiety: This ring also contains three protons, with their chemical shifts influenced by the ortho and meta chloro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide N-H | 10.0 - 11.0 | Broad Singlet | - |

| Aromatic H (2-chloro-4-nitrobenzoyl) | 7.5 - 8.6 | Multiplets | ~2-9 |

| Aromatic H (3,4-dichlorophenyl) | 7.4 - 8.0 | Multiplets | ~2-9 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show signals for the carbonyl carbon, as well as the twelve aromatic carbons. The carbonyl carbon (C=O) of the amide is expected in the downfield region, typically around 164-168 ppm. nih.gov The aromatic carbons will appear in the range of δ 115-150 ppm, with carbons attached to electronegative groups (Cl, NO₂) or the amide linkage appearing further downfield. actachemicamalaysia.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 164 - 168 |

| Aromatic C-NO₂ | 147 - 151 |

| Aromatic C-Cl | 130 - 138 |

| Aromatic C-N | 138 - 143 |

| Other Aromatic C-H / C-C | 115 - 135 |

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₁₃H₇Cl₃N₂O₃.

Molecular Ion Peak: The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This results in a pattern of peaks at M, M+2, M+4, and M+6.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. A primary and highly characteristic fragmentation is the cleavage of the amide bond (α-cleavage), which can occur on either side of the carbonyl group. libretexts.orgmiamioh.edu

Key expected fragment ions include:

[C₇H₃ClNO₂]⁺: From the 2-chloro-4-nitrobenzoyl moiety.

[C₆H₄Cl₂N]⁺: From the 3,4-dichloroaniline (B118046) moiety.

Loss of the nitro group (-NO₂) or chlorine atoms (-Cl) from the parent or fragment ions. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Ion Structure | Description |

| [C₁₃H₇Cl₃N₂O₃]⁺ | Molecular Ion (M⁺) |

| [C₇H₃ClNO₂]⁺ | 2-chloro-4-nitrobenzoyl cation |

| [C₆H₄Cl₂N]⁺ | 3,4-dichlorophenylamino cation |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - Cl]⁺ | Loss of a chlorine atom |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands. nih.gov

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-Cl (Aryl Halide) | Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, including the two aromatic rings and the nitro group, suggests that the compound will absorb UV radiation. utoronto.ca The spectrum is expected to show strong absorptions corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic rings. actachemicamalaysia.com

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile organic compounds like this compound. A reverse-phase method is typically most suitable. nih.gov

Method Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a non-polar stationary phase for effective separation of moderately non-polar analytes.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small amount of formic or phosphoric acid to improve peak shape) is typical. researchgate.net

Detection: UV detection is highly effective due to the strong chromophores in the molecule. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. cdc.govresearchgate.net

This method allows for the quantification of the main compound and the detection of impurities, often at levels below 0.1%.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. While the target compound has a relatively high molecular weight and polarity, GC analysis may be feasible under specific conditions or for the analysis of more volatile synthetic precursors or byproducts. researchgate.net

Method Considerations:

Column: A thermally stable, low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), would be appropriate.

Injector and Detector Temperature: High temperatures would be required to ensure volatilization of the compound without thermal degradation.

Detector: An Electron Capture Detector (ECD) would be highly sensitive to this molecule due to the presence of three chlorine atoms and a nitro group. epa.gov A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) could also be used for selective and sensitive detection. cdc.gov

GC is particularly useful for screening for residual starting materials, such as 3,4-dichloroaniline, or other volatile impurities that might be present in the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions involving this compound. libretexts.orgresearchgate.net This method allows for the qualitative assessment of a reaction's progression by separating the starting materials, intermediates, and the final product based on their differential partitioning between a stationary phase and a mobile phase. rsc.org

Stationary and Mobile Phase Selection:

The choice of the stationary phase, typically silica (B1680970) gel pre-coated on aluminum plates, and the mobile phase is critical for achieving optimal separation. nih.gov For compounds like this compound, a common stationary phase is silica gel G. nih.gov The mobile phase, a solvent or a mixture of solvents, is selected based on the polarity of the compounds to be separated. A typical mobile phase for similar compounds might consist of a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate. rsc.orgrsc.org The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4, which generally provides good separation from the product. rochester.edu

Procedure for Reaction Monitoring:

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. libretexts.orgrsc.org Alongside the reaction mixture, spots of the starting material and a "co-spot" (a mixture of the starting material and the reaction mixture) are also applied to the plate. libretexts.orgrochester.edu The plate is then developed in a chamber containing the chosen mobile phase. rochester.edu

Visualization and Interpretation:

After development, the separated spots are visualized. Since this compound and its precursors are often UV-active due to their aromatic nature, they can be visualized under a UV lamp. rsc.orgrochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. libretexts.orgnih.gov The co-spot helps in confirming the identity of the starting material spot in the reaction mixture lane. rochester.edu The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.orgnih.gov

Below is an example of a data table that could be generated during TLC monitoring of a synthesis reaction.

| Time (hours) | Starting Material (Rf) | Product (Rf) | Observations |

|---|---|---|---|

| 0 | 0.42 | - | Strong spot for starting material, no product visible. |

| 1 | 0.42 | 0.25 | Faint product spot appearing, starting material spot still strong. |

| 2 | 0.42 | 0.25 | Product spot intensity increased, starting material spot diminished. |

| 3 | - | 0.25 | Starting material spot has disappeared, strong product spot. |

Bioanalytical Method Development for In Vitro and Preclinical Sample Analysis (Excluding Human Samples)

Sample Preparation Protocols for Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

The accurate quantification of this compound in complex biological matrices such as cell lysates and tissue homogenates necessitates robust sample preparation protocols. thermofisher.com The primary goals of sample preparation are to remove interfering substances like proteins and salts, and to concentrate the analyte of interest. researchgate.netucd.ie Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PPT): This is a straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. researchgate.net An organic solvent, immiscible with the aqueous biological sample, is used to extract the analyte. This method can provide cleaner extracts than PPT. uu.nl

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. researchgate.net The analyte is then eluted with a small volume of an appropriate solvent. SPE can offer high selectivity and concentration factors.

The choice of method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the assay.

A comparison of these sample preparation techniques is presented in the table below.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | High selectivity, high concentration factor, clean extracts. | More complex and costly, requires method development. |

LC-MS/MS Method Development for Quantitative Analysis in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules like this compound in biological samples due to its high sensitivity and selectivity. rsc.orgbioanalysis-zone.com

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) system is typically employed for the separation of the analyte from matrix components. vliz.be A C18 column is a common choice for the stationary phase. uu.nlvliz.be The mobile phase usually consists of a mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile or methanol. uu.nlvliz.be A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. uu.nl

Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantification. uu.nl This involves selecting a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. vliz.be This highly selective detection method minimizes interferences from other compounds in the sample. rsc.org The selection of precursor and product ions, as well as the optimization of collision energy, are crucial steps in method development. vliz.be

An example of LC-MS/MS method parameters is provided in the table below.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| MS/MS Transition | Specific precursor -> product ion pair for the analyte |

Validation of Analytical Methods for Research Accuracy and Precision

The validation of the developed bioanalytical method is essential to ensure the reliability and reproducibility of the quantitative data. gavinpublishers.comijprajournal.com Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com

Linearity and Range: The concentration range over which the assay is accurate and precise. scispace.com This is determined by analyzing a series of calibration standards.

Accuracy and Precision: The accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. gavinpublishers.com These are evaluated by analyzing quality control (QC) samples at different concentration levels. windows.net

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The acceptance criteria for these validation parameters are typically defined in regulatory guidelines. For instance, for accuracy, the mean value should be within ±15% of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15%. windows.net

The table below summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | Demonstrates a proportional relationship between concentration and response. | ≥ 0.99 |

| Accuracy (% Bias) | Closeness of measured value to the true value. | Within ±15% of nominal value |

| Precision (% CV) | Agreement between replicate measurements. | ≤ 15% |

| Recovery | Efficiency of the extraction procedure. | Consistent, precise, and reproducible |

Future Research Directions and Concluding Perspectives on 2 Chloro N 3,4 Dichlorophenyl 4 Nitrobenzamide

Exploration of Novel Chemical Modifications and Synthetic Challenges

The future exploration of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide will likely involve the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could target any of the three key regions of the molecule: the 2-chloro-4-nitrobenzoyl moiety, the amide linker, or the 3,4-dichlorophenyl ring. For instance, substituting the chloro and nitro groups with other electron-withdrawing or electron-donating groups could systematically probe their influence on biological activity. Research on similar benzamides has shown that such substitutions can significantly impact inhibitory potential against various targets. nih.gov

Synthetic routes to benzamides typically involve the coupling of a carboxylic acid or its activated derivative with an amine. nanobioletters.com For the parent compound, this would involve reacting 2-chloro-4-nitrobenzoyl chloride with 3,4-dichloroaniline (B118046). Challenges in synthesizing novel derivatives may arise from the reactivity and availability of substituted starting materials. For example, creating analogues often involves multi-step procedures, such as beginning with a substituted benzoic acid, activating it with thionyl chloride or a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and then reacting it with the desired amine. nih.gov The synthesis of related complex benzamides has been achieved by refluxing intermediates with thionyl chloride to produce a chloro-methylene benzenamine intermediate, which is then treated with a different benzoic acid derivative. acs.org These established methods provide a foundation for overcoming synthetic hurdles in the creation of a diverse chemical library based on the this compound scaffold.

| Potential Modification Site | Example Substituent | Potential Synthetic Approach | Anticipated Challenge |

|---|---|---|---|

| 2-chloro-4-nitrobenzoyl ring | -OCH3, -CF3, -SO2NHR | Start with appropriately substituted 2-chloro-4-X-benzoic acid and couple with 3,4-dichloroaniline. | Availability and synthesis of the substituted benzoic acid starting material. |

| Amide Linker | Thioamide (-C(=S)NH-) | Treatment of the final amide with Lawesson's reagent. | Stability of the thioamide product and potential side reactions. |

| 3,4-dichlorophenyl ring | -F, -Br, -CH3 | Coupling of 2-chloro-4-nitrobenzoyl chloride with various substituted anilines. | Altered reactivity of the aniline (B41778) due to different electronic properties of substituents. |

Advancements in Computational Approaches for Enhanced Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, computational studies can provide deep insights into its structural and electronic characteristics. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to optimize the molecular geometry and predict vibrational frequencies (IR/Raman spectra). nih.gov Such calculations, often performed using software like Gaussian with basis sets like 6-31G*, can help confirm experimental structural data and understand intramolecular interactions. nih.gov

Molecular docking simulations are another crucial computational tool, used to predict how a small molecule binds to the active site of a protein target. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govcreative-biolabs.com For a compound like this compound, whose biological target(s) may be unknown, docking studies against panels of known protein targets could generate hypotheses about its mechanism of action. Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding poses over time. creative-biolabs.com The integration of these computational approaches can create robust predictive models to guide the design of new derivatives with enhanced potency and selectivity. nih.gov

| Computational Method | Objective | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Hartree-Fock (HF) / Density Functional Theory (DFT) | Predict molecular structure and properties. | Optimized geometry, bond lengths/angles, vibrational frequencies, electronic properties (e.g., hyperpolarizability). nih.gov | Guides experimental characterization and provides insights into molecular stability and reactivity. |

| Molecular Docking | Predict binding mode to a protein target. | Binding affinity (scoring functions), identification of key amino acid interactions (H-bonds, hydrophobic contacts). nih.gov | Generates hypotheses for biological targets and guides SAR studies for improved binding. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex. | Root-mean-square deviation (RMSD) of ligand and protein atoms over time. creative-biolabs.com | Validates docking results and provides a dynamic view of the binding interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | A mathematical model that predicts the activity of new analogues. | Accelerates the design of more potent compounds by predicting activity prior to synthesis. |

Integration of Emerging Methodologies for Deeper Mechanistic Elucidation